molecular formula C9H17ClO2 B129055 2-(4-Chlorobutoxy)tetrahydropyran CAS No. 41302-05-0

2-(4-Chlorobutoxy)tetrahydropyran

Cat. No.: B129055
CAS No.: 41302-05-0
M. Wt: 192.68 g/mol
InChI Key: SZZINZURZKQZLG-UHFFFAOYSA-N
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Description

2-(4-Chlorobutoxy)tetrahydropyran is an organic compound with the molecular formula C9H17ClO2. It is a clear, colorless liquid with a molecular weight of 192.68 g/mol . This compound is primarily used as a synthetic intermediate in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobutoxy)tetrahydropyran typically involves the reaction of tetrahydropyran with 4-chlorobutanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobutoxy)tetrahydropyran undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 2-(4-Hydroxybutoxy)tetrahydropyran.

    Oxidation Reactions: Formation of 2-(4-Oxobutoxy)tetrahydropyran.

    Reduction Reactions: Formation of 2-(4-Butoxy)tetrahydropyran.

Scientific Research Applications

2-(4-Chlorobutoxy)tetrahydropyran has several applications in scientific research:

    Chemistry: Used as a synthetic intermediate in the preparation of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutoxy)tetrahydropyran involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobutoxy)tetrahydropyran
  • 2-(4-Iodobutoxy)tetrahydropyran
  • 2-(4-Methoxybutoxy)tetrahydropyran

Uniqueness

2-(4-Chlorobutoxy)tetrahydropyran is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties to the compound. The chlorine atom can be easily substituted, making the compound a versatile intermediate in organic synthesis. Additionally, the tetrahydropyran ring provides stability and rigidity to the molecule, enhancing its utility in various applications .

Properties

IUPAC Name

2-(4-chlorobutoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZINZURZKQZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884686
Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41302-05-0
Record name 2-(4-Chlorobutoxy)tetrahydro-2H-pyran
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Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Record name 2-(4-chlorobutoxy)tetrahydro-2H-pyran
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Synthesis routes and methods

Procedure details

Dihydropyran (15.5 g) was added dropwise to a mixture of 4-chlorobutanol (20 g) and hydrochloric acid (18 M, 1 drop) at RT. The mixture was stirred for 30 min and washed with H2O (100 ml), aqueous NaHCO3 (1 M, 50 ml) and BR (50 ml). The dried liquid was heated under reduced pressure to leave the title compound as a colourless liquid (31.9 g). T.l.c. [L] Rf 0.5.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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